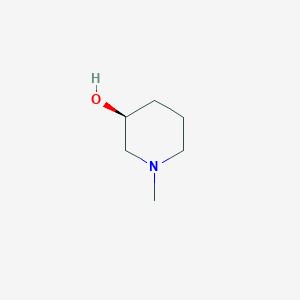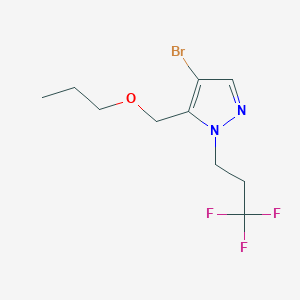
4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique properties, which make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of various cellular processes, which ultimately results in the death of cancer cells and other harmful microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole are still being studied. However, it has been found to have a significant impact on the immune system. This compound has been shown to stimulate the production of cytokines, which are important molecules that help to regulate the immune response. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its unique properties. This compound has been found to have a high level of potency, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process. This can make it difficult and time-consuming to produce large quantities of this compound for research purposes.
Future Directions
There are several future directions for the study of 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One of the main directions is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is the study of the biochemical and physiological effects of this compound. Researchers are currently investigating the impact of this compound on the immune system and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has significant potential in scientific research. It has been studied extensively for its potential application in the development of new drugs and has been found to have antifungal, antibacterial, and anticancer properties. While the synthesis process of this compound is complex, its unique properties make it a promising candidate for future research.
Synthesis Methods
The synthesis of 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a complex process that involves several steps. The first step involves the reaction of 3,3,3-trifluoropropylamine with ethyl 4-bromoacetoacetate to form 4-bromo-3,3,3-trifluoropropyl-2-oxobutanoate. The second step involves the reaction of 4-bromo-3,3,3-trifluoropropyl-2-oxobutanoate with hydrazine hydrate to form 4-bromo-3,3,3-trifluoropropylhydrazine. The final step involves the reaction of 4-bromo-3,3,3-trifluoropropylhydrazine with propoxymethyl bromide to form 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole.
Scientific Research Applications
The scientific research application of 4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is vast and varied. This compound has been studied extensively for its potential application in the development of new drugs. It has been found to have antifungal, antibacterial, and anticancer properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-2-5-17-7-9-8(11)6-15-16(9)4-3-10(12,13)14/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAQQKQTZVGSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2970814.png)
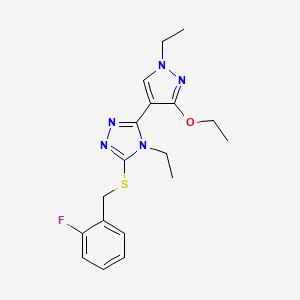

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2970817.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2970819.png)
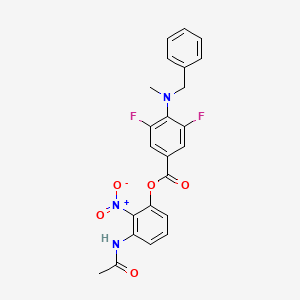

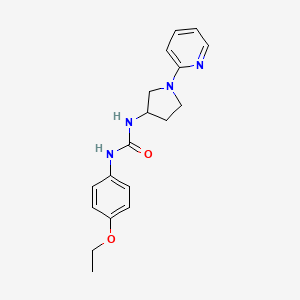
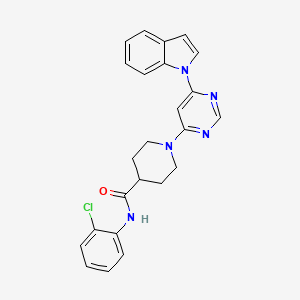
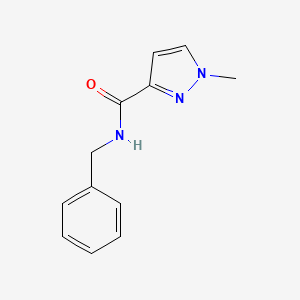
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2970830.png)

